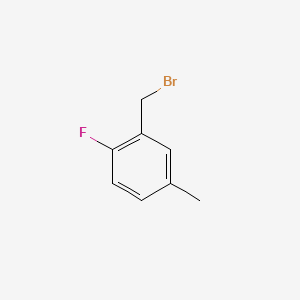

2-Fluoro-5-methylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGZYGUNZCNJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590697 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-09-0 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-methylbenzyl bromide: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This guide provides an in-depth technical overview of 2-Fluoro-5-methylbenzyl bromide (CAS No. 886500-09-0), a fluorinated organic compound of increasing importance in medicinal chemistry and organic synthesis. As a versatile building block, its unique electronic and steric properties, conferred by the fluorine and methyl substituents, make it a valuable reagent for introducing the 2-fluoro-5-methylbenzyl moiety into complex molecular architectures. This document details the compound's physicochemical properties, outlines robust protocols for its synthesis and handling, and explores its reactivity and strategic applications, particularly in the development of novel therapeutic agents. The content herein is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the potential of specialized fluorinated intermediates.

Compound Identification and Core Data

This compound is a substituted aromatic halide. The presence of a fluorine atom ortho to the bromomethyl group significantly influences its reactivity and the properties of its derivatives.

| Identifier | Data | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(Bromomethyl)-2-fluoro-5-methylbenzene | N/A |

| CAS Number | 886500-09-0 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Chemical Structure |  | N/A |

Physicochemical and Spectroscopic Properties

The physical properties of benzyl bromides are critical for their handling, reaction setup, and purification. While specific, verified data for this exact isomer is not widely published, properties can be inferred from closely related isomers and are summarized below. Researchers should confirm lot-specific data from a Certificate of Analysis.

| Property | Value | Notes |

| Appearance | Likely a colorless to light yellow liquid | Based on related isomers like 2-Fluoro-3-methylbenzyl bromide.[2] |

| Boiling Point | ~105-106°C at 10 mmHg | Inferred from 2-Fluoro-3-methylbenzyl bromide.[3] The boiling point of 5-Fluoro-2-methylbenzyl bromide is reported as 86°C at 3 mmHg.[4][5] |

| Density | ~1.4-1.5 g/cm³ | Predicted for 2-Fluoro-3-methylbenzyl bromide.[3] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetonitrile). | General property of benzyl bromides.[3] |

| Refractive Index | ~1.54-1.55 | Based on related isomers.[3][5] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound is through the free-radical bromination of the corresponding toluene precursor, 2-fluoro-5-methyltoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Recommended Synthesis Protocol: Radical Bromination

The method of choice for this transformation is the use of N-Bromosuccinimide (NBS) as the bromine source, with a radical initiator such as Azobisisobutyronitrile (AIBN) or photochemical activation. This approach is favored over using elemental bromine (Br₂) as it is safer to handle and provides better control over monobromination, minimizing the formation of dibrominated byproducts.

Reaction: 2-Fluoro-5-methyltoluene → this compound

Causality of Reagent Choice:

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or acetonitrile is used. Acetonitrile is a more modern and less hazardous choice.[6]

-

Bromine Source: NBS is used as a solid, crystalline source of bromine radicals. Its low concentration in the reaction medium (due to low solubility) is key to ensuring selectivity for the desired benzylic position over aromatic bromination.

-

Initiator: AIBN or a UV lamp (e.g., a household compact fluorescent lamp) provides the initial energy to generate the bromine radical, which then propagates the chain reaction.[6][7]

Step-by-Step Experimental Workflow

-

Setup: A round-bottom flask is charged with 2-fluoro-5-methyltoluene, N-Bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN (0.02 equivalents). The flask is fitted with a reflux condenser and placed under an inert atmosphere (N₂ or Ar).

-

Reaction: The appropriate solvent (e.g., acetonitrile) is added, and the mixture is heated to reflux (approx. 82°C for acetonitrile) with vigorous stirring. The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield the final product.[7]

Caption: General workflow for the synthesis and application of this compound.

Chemical Reactivity and Safe Handling

Reactivity Profile

As a benzylic bromide, this compound is a potent electrophile and an excellent substrate for nucleophilic substitution (Sₙ2) reactions. The C-Br bond is polarized and readily cleaved upon attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it an efficient agent for introducing the 2-fluoro-5-methylbenzyl group.

Like many benzyl bromides, it is a lachrymator, meaning it is an irritant that causes tearing.[2][8][9] It is also classified as corrosive and can cause severe skin and eye burns.[2][9]

Safety and Handling Protocols

Due to its hazardous nature, strict safety protocols must be observed.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[9] The container should be kept tightly closed.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Applications in Research and Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and lipophilicity.[11][12] this compound serves as a key building block for accessing such fluorinated molecules.

Role as a Synthetic Intermediate

Its primary application is as an alkylating agent to install the 2-fluoro-5-methylbenzyl moiety. This structural motif is found in various biologically active compounds. For instance, the related compound 2-Fluoro-5-methylbenzoic acid is used to synthesize potent kinase inhibitors and pyrimidinone derivatives for treating chronic pain.[13] this compound is a direct precursor or intermediate for creating analogues of these compounds through the alkylation of amines, phenols, or other nucleophilic functional groups.

The fluorine atom at the 2-position can modulate the pKa of nearby functional groups and engage in favorable protein-ligand interactions, including hydrogen bonding, while the methyl group at the 5-position can provide steric bulk and enhance lipophilicity, contributing to improved pharmacokinetic profiles.[11]

Conclusion

This compound is a high-value, reactive intermediate with significant utility in organic synthesis and pharmaceutical research. Its synthesis via radical bromination is well-established, and its reactivity as an electrophile allows for the straightforward introduction of a fluorinated benzyl group into target molecules. While its hazardous properties demand careful handling, its role as a building block in the design of advanced therapeutic agents underscores its importance. A thorough understanding of its properties, synthesis, and reactivity enables researchers to effectively and safely leverage this compound in the pursuit of novel chemical entities.

References

-

A blog post on chemical applications. What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?. [https://www. орион-реагент.рф/what-new-applications-of-245-trifluorobenzyl-bromide-have-been-discovered-p5218226.html]([Link]. орион-реагент.рф/what-new-applications-of-245-trifluorobenzyl-bromide-have-been-discovered-p5218226.html)

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. [Link]

-

Chem-Impex International. 5-Fluoro-2-methylbenzyl bromide. [Link]

-

Chemdad. 2-FLUORO-3-METHYLBENZYL BROMIDE. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

PrepChem.com. Preparation of 2-methylbenzyl bromide. [Link]

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 2-FLUORO-3-METHYLBENZYL BROMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 5-Fluoro-2-methylbenzyl bromide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Fluoro-5-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

- 11. kaibangchem.com [kaibangchem.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

A Comprehensive Technical Guide to the Safe Handling and Management of 2-Fluoro-5-methylbenzyl bromide

This guide provides an in-depth, technically-grounded framework for the safe handling, use, and disposal of 2-Fluoro-5-methylbenzyl bromide (CAS 886500-09-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory safety.

Pre-Handling Risk Assessment: Understanding the Inherent Hazards

A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. This compound is a halogenated organic compound belonging to the benzyl halide class, which are well-known as potent lachrymators and alkylating agents.[1] Before the container is opened, a full assessment of its risks is mandatory.

Chemical Identity and Physicochemical Properties

A clear identification of the substance is the first step in any safety protocol.

| Property | Value | Source(s) |

| CAS Number | 886500-09-0 | [2] |

| Molecular Formula | C₈H₈BrF | [2] |

| Molecular Weight | 203.05 g/mol | [2] |

| Class | Halogenated Organic Compound | [1] |

| Known Synonyms | α-Bromo-2-fluoro-5-methyltoluene | N/A |

| Transport Classification | Dangerous Good | [2] |

GHS Hazard Profile and Classification

While a specific, comprehensive safety data sheet for this compound is not universally available, the hazards can be reliably inferred from closely related benzyl bromides. The following classifications are based on the known hazards of this chemical class.[3][4]

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation.[3][4] Benzyl halides can readily penetrate the skin, causing irritation, burns, and potential sensitization.

-

Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage.[3][4] As a potent lachrymator, even vapor exposure can cause intense irritation, pain, and tearing.[1][3] Direct contact with the liquid can lead to severe burns and potentially permanent eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3] Inhalation of vapors can irritate the nose, throat, and lungs, and severe exposure may lead to pulmonary edema.[1][3]

-

Combustibility: Classified as a combustible liquid.[3]

Reactivity and Incompatibility

Understanding chemical incompatibility is crucial to prevent dangerous reactions.

-

Moisture Sensitivity: Reacts with water and moisture, which can hydrolyze the material, liberating corrosive and irritating hydrogen bromide (HBr) gas.[1][3] This reaction can also generate pressure inside a sealed container.

-

Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and common metals (except nickel and lead), as these can trigger vigorous or explosive reactions.[1][5]

-

Light Sensitivity: The compound can be sensitive to light, which may promote degradation or polymerization.[1][3]

Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to exposure control is necessary. Engineering controls are the primary line of defense, supplemented by rigorous use of appropriate PPE.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of its irritant vapors.[3][5]

-

Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are immediately accessible from the workstation location.[6]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is essential to protect from residual hazards and in case of emergencies.

-

Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A full-face shield must be worn over the goggles during any transfer of the liquid to protect against splashes.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure that clothing fully covers the arms and legs.

-

Respiratory Protection: For routine use within a fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4] Personnel must be properly fit-tested and trained for respirator use.

Standard Operating Procedure (SOP) for Handling

The following workflow outlines the key safety checkpoints from receipt to use of the chemical.

Caption: A typical laboratory workflow for handling this compound.

Step-by-Step Methodology

-

Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6] The storage area should be locked or otherwise accessible only to authorized personnel.[3][4]

-

Preparation: Before handling, don all required PPE as described in Section 2.2. Verify that the fume hood is operational and provides adequate airflow.

-

Aliquotting and Transfer: Conduct all transfers within the fume hood. Use clean, compatible glassware or syringes. Avoid creating aerosols. Once the desired amount is transferred, securely recap the primary container.

-

Reaction Setup: Add the chemical to the reaction vessel slowly and in a controlled manner.

-

Post-Handling: All contaminated disposable materials (e.g., pipette tips, wipes) must be placed in a designated, sealed hazardous waste container. Reusable equipment must be decontaminated appropriately. Remove PPE and wash hands thoroughly with soap and water after handling is complete.[3]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: Decision tree for emergency response procedures.

Spill Response

-

Small Spills: Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[5][7] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[3]

-

Large Spills: Immediately evacuate the area and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

Personal Exposure

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[4][8] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4][8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[4][7] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[4] Ingestion can cause severe damage and perforation of the esophagus and stomach.[6][7]

Fire Response

-

In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3] Do not use a direct water stream, as it may react with the material.[1][3]

-

For larger fires, or if the fire is spreading, evacuate the area and activate the fire alarm.[1] Firefighting may produce hazardous thermal decomposition products, including hydrogen bromide and hydrogen fluoride.[7]

Waste Management and Decontamination

Proper disposal is a critical final step in the chemical handling lifecycle to ensure laboratory and environmental safety.

-

Waste Collection: All waste contaminated with this compound is considered hazardous.[6] Collect all such waste (including excess reagent, contaminated absorbents, and disposable PPE) in a dedicated, chemically compatible, and clearly labeled container.[5] The container must be kept closed except when adding waste.[3]

-

Disposal Protocol: Disposal must be carried out through a licensed hazardous waste disposal company.[9] Do not attempt to neutralize the chemical in the lab without a specific, validated protocol approved by your institution's EHS department.[5] Do not dispose of it down the drain, as this can harm aquatic organisms and damage plumbing.[3][6]

Toxicological Profile Summary

This compound is a lachrymator and is corrosive.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. The toxicological properties have not been fully investigated, but based on its chemical class, it is presumed to be highly irritating and corrosive to any tissue it contacts.[6] Symptoms of exposure may be delayed.[6] Chronic effects from long-term exposure have not been well-documented, but alkylating agents as a class are often associated with mutagenic properties. Therefore, minimizing exposure is of the utmost importance.

References

-

Bl-D Pharmatech Ltd. (n.d.). 5-Fluoro-2-methylbenzyl bromide. [Link]

-

Chemdad Co., Ltd. (n.d.). 2-FLUORO-3-METHYLBENZYL BROMIDE. [Link]

-

AWS. (n.d.). METHYL BROMIDE - Safety Handbook. [Link]

Sources

- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.es [fishersci.es]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

The Synthetic Versatility of 2-Fluoro-5-methylbenzyl bromide: A Reactivity Profile for Drug Discovery and Development

Abstract

2-Fluoro-5-methylbenzyl bromide is a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, imparts a nuanced reactivity profile that can be strategically exploited by the discerning medicinal chemist. This technical guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering field-proven insights into its application in nucleophilic substitution, Grignard reagent formation, palladium-catalyzed cross-coupling reactions, oxidation, and reduction. Detailed experimental protocols and mechanistic considerations are presented to empower researchers in leveraging the full potential of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] this compound serves as a valuable synthon for introducing the 2-fluoro-5-methylbenzyl moiety into target molecules. The interplay of the ortho-fluoro and para-methyl substituents creates a unique electronic environment that influences the reactivity of the benzylic bromide, making it a subject of significant interest for synthetic chemists. This guide will dissect this reactivity, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound proceeds via the free-radical bromination of 2-fluoro-5-methyltoluene. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Mechanism of Free-Radical Bromination

The reaction proceeds through a classic free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals, which then abstract a bromine atom from N-bromosuccinimide (NBS) or molecular bromine to form a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-fluoro-5-methyltoluene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with NBS or Br₂ to form the desired product and regenerate a bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Free-Radical Bromination Mechanism.

Experimental Protocol: Free-Radical Bromination of 2-Fluoro-5-methyltoluene

Materials:

-

2-Fluoro-5-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 2-fluoro-5-methyltoluene (1.0 equiv) in CCl₄, add NBS (1.1 equiv) and a catalytic amount of AIBN (0.02 equiv).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with CCl₄.

-

Wash the combined organic filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by vacuum distillation or chromatography.

Reactivity Profile

The reactivity of this compound is dominated by the lability of the carbon-bromine bond at the benzylic position. The presence of the fluorine and methyl groups on the aromatic ring modulates this reactivity.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

-

Sₙ1 Mechanism: Favored by polar protic solvents and weakly basic nucleophiles. The rate-determining step is the formation of a benzylic carbocation, which is resonance-stabilized. The ortho-fluoro group, being electron-withdrawing, can slightly destabilize the carbocation, while the para-methyl group, being electron-donating, provides some stabilization.

-

Sₙ2 Mechanism: Favored by polar aprotic solvents and strong, non-bulky nucleophiles. This is a concerted, one-step process involving a backside attack by the nucleophile on the benzylic carbon.

Caption: Sₙ1 vs. Sₙ2 Nucleophilic Substitution.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Typical Conditions |

| Cyanide (e.g., NaCN) | 2-(2-Fluoro-5-methylphenyl)acetonitrile | DMSO, 50-70 °C |

| Azide (e.g., NaN₃) | 1-(Azidomethyl)-2-fluoro-5-methylbenzene | DMF, rt |

| Hydroxide (e.g., NaOH) | (2-Fluoro-5-methylphenyl)methanol | Acetone/Water, reflux |

| Alkoxides (e.g., NaOEt) | 1-(Ethoxymethyl)-2-fluoro-5-methylbenzene | Ethanol, reflux |

| Amines (e.g., R₂NH) | N-(2-Fluoro-5-methylbenzyl)dialkylamine | Acetonitrile, K₂CO₃, reflux |

Grignard Reagent Formation and Reactions

This compound can be converted to the corresponding Grignard reagent, 2-fluoro-5-methylbenzylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent like diethyl ether or THF.[3][4] The formation of Grignard reagents is sensitive to moisture and requires anhydrous conditions.[3][4]

Experimental Protocol: Grignard Reagent Formation

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the magnesium suspension.

-

Initiation of the reaction is often indicated by a gentle reflux and the disappearance of the magnesium.

The resulting Grignard reagent is a potent nucleophile and a strong base, and it can react with a variety of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.

Caption: Grignard Reagent Formation and Reactions.

Suzuki-Miyaura Cross-Coupling

This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to form diaryl- or aryl-alkyl methanes. This reaction is a powerful tool for constructing carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a mixture of this compound (1.0 equiv), a boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water), heat the reaction under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the product by chromatography.

Oxidation to 2-Fluoro-5-methylbenzaldehyde

The benzylic bromide can be oxidized to the corresponding aldehyde, 2-fluoro-5-methylbenzaldehyde, using various methods. A common and effective method is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant.

Experimental Protocol: Kornblum Oxidation

-

Dissolve this compound in DMSO.

-

Heat the solution (typically around 150 °C) for a short period.

-

Cool the reaction and pour it into water.

-

Extract the product with an organic solvent, wash, dry, and purify.

Reduction to 2-Fluoro-5-methyltoluene

The benzylic bromide can be reduced back to the corresponding toluene derivative, 2-fluoro-5-methyltoluene. This can be achieved through catalytic hydrogenation or with hydride reducing agents.

Experimental Protocol: Reduction with LiAlH₄

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting solid and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic phase to obtain the product.

Applications in Drug Development

A representative synthetic application is the alkylation of a heterocyclic amine, a common core in many kinase inhibitors, with this compound. This reaction introduces the desired fluorinated and methylated benzyl group, allowing for the exploration of structure-activity relationships.

Caption: Application in Kinase Inhibitor Synthesis.

Conclusion

This compound is a versatile and reactive building block with a well-defined reactivity profile. Its ability to undergo a wide range of transformations, including nucleophilic substitutions, organometallic reactions, and palladium-catalyzed couplings, makes it an invaluable tool for medicinal chemists. The electronic effects of the fluoro and methyl substituents provide a level of control and nuance to its reactivity that can be strategically employed in the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, aiming to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 18, 2026, from [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora. Retrieved January 18, 2026, from [Link]

-

NaBH4 & LiAlH4 Reductions (IOC 23). (2022, May 21). YouTube. Retrieved January 18, 2026, from [Link]

- US20070265326A1 - Novel compounds. (n.d.). Google Patents.

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Eureka | Patsnap. Retrieved January 18, 2026, from [Link]

-

Preparation of 2-methylbenzyl bromide. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

5-Fluoro-2-methylbenzyl bromide. (n.d.). Oakwood Chemical. Retrieved January 18, 2026, from [Link]

-

Hydrogen. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide. (n.d.). Google Patents.

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). Google Patents.

-

8.6: Reduction of Alkenes - Hydrogenation. (2024, October 2). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Drug Discovery Patents. (n.d.). Charles River Laboratories. Retrieved January 18, 2026, from [Link]

-

Exploring sets of molecules from patents and relationships to other active compounds in chemical space networks. (2017, September 4). PubMed. Retrieved January 18, 2026, from [Link]

-

(PDF) Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

(12) United States Patent. (2013, January 18). Googleapis.com. Retrieved January 18, 2026, from [Link]

-

Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

-

Free-radical bromination of the following compound introduces bro... (n.d.). Pearson. Retrieved January 18, 2026, from [Link]

-

Free-Radical Bromination of Selected Organic Compounds in Water. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety. Retrieved January 18, 2026, from [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

Sources

- 1. US20070265326A1 - Novel compounds - Google Patents [patents.google.com]

- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methylbenzyl Bromide in Common Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-fluoro-5-methylbenzyl bromide in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility based on molecular structure and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment. By synthesizing theoretical insights with practical methodologies, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in reaction chemistry, purification, and formulation development.

Introduction: The Critical Role of Solubility in a Research Context

This compound is a halogenated aromatic compound frequently utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its reactivity is centered on the benzylic bromide functional group, making it a versatile intermediate. The success of any synthetic step involving this reagent—from reaction kinetics to product isolation and purification—is fundamentally dependent on its solubility characteristics in the chosen solvent system. An understanding of its solubility profile is therefore not merely academic but a prerequisite for efficient and scalable chemical processes.

This guide addresses the current gap in readily available, consolidated solubility data for this compound. Instead of merely presenting pre-existing data, we provide the foundational knowledge and practical tools necessary for any researcher to determine these parameters accurately in their own laboratory setting.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1][2] To predict the solubility of this compound (C₈H₈BrF, MW: 203.05 g/mol ), we must first analyze its molecular structure.[3]

Molecular Structure Analysis:

-

Aromatic Ring: The benzene ring is a large, nonpolar feature, suggesting good solubility in nonpolar aromatic solvents (e.g., toluene, xylenes) and other nonpolar solvents (e.g., hexane).

-

Fluorine and Bromine Substituents: The electronegative fluorine and bromine atoms introduce polarity to the molecule.[4] The C-F and C-Br bonds are polarized, creating dipole moments. This suggests that the molecule is not entirely nonpolar.

-

Benzylic Bromide: The -CH₂Br group is a reactive, polar functional group. This enhances the molecule's overall polarity compared to a simple toluene derivative.

-

Overall Polarity: this compound can be classified as a moderately polar compound. It possesses both significant nonpolar (the aromatic ring and methyl group) and polar (the C-F and C-Br bonds) characteristics.

Predicted Solubility Profile:

Based on this structural analysis, we can formulate a hypothesis regarding its solubility:

-

High Solubility: Expected in solvents of moderate polarity, such as chlorinated solvents (dichloromethane, chloroform) and ethers (diethyl ether, tetrahydrofuran). Based on a supplier's information for an isomer, slight solubility is noted in chloroform.[5]

-

Moderate to Good Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, where dipole-dipole interactions can occur.

-

Limited to Low Solubility: Expected in highly nonpolar solvents like hexanes and petroleum ether. The molecule's polarity may be too high for complete miscibility.

-

Insolubility: Expected in highly polar, protic solvents like water.[6] The molecule cannot form hydrogen bonds with water, and the large nonpolar aromatic ring will be repelled by the highly structured hydrogen-bonding network of water.[4]

Experimental Determination of Solubility

This section provides a robust, two-stage experimental workflow for determining the solubility of this compound. It is imperative that all experimental work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as benzyl bromides are lachrymatory and corrosive.[7][8]

Workflow for Solubility Determination

The logical flow of the experimental process is depicted below. This workflow ensures a systematic approach, from initial qualitative screening to precise quantitative measurement.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (ensure purity is known)

-

A selection of common organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Methanol, Water) of at least analytical grade

-

Small vials or test tubes with caps

-

Vortex mixer

-

Constant temperature bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Rotary evaporator or vacuum oven

Protocol for Qualitative Solubility Determination:

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.[9]

-

Solvent Addition: Into each test tube, add 1.0 mL of the respective solvent.

-

Solute Addition: Accurately weigh approximately 25 mg of this compound and add it to the first test tube.

-

Mixing: Cap the test tube and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble" at this concentration. If some solid remains, it is "partially soluble" or "insoluble."[10]

-

Repeat: Repeat steps 3-5 for each solvent. Record all observations.

Protocol for Quantitative Solubility Determination:

-

Preparation of Saturated Solution: In a larger vial, add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5.0 mL). The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

-

Equilibration: Cap the vial tightly and place it in a constant temperature shaker bath (e.g., at 25°C) for 24 hours to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle completely. The supernatant liquid is now a saturated solution.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen) until a constant weight of the residual solid is achieved.

-

Calculation: Weigh the vial containing the dried residue. The difference between this weight and the initial weight of the vial is the mass of the dissolved solute. Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue in g / Volume of aliquot in mL) * 100

Data Presentation and Interpretation

The results of the solubility experiments should be recorded systematically. The following table provides a template for organizing both qualitative and quantitative data.

| Solvent | Solvent Polarity (Relative) | Qualitative Solubility (at ~25 mg/mL) | Quantitative Solubility ( g/100 mL at 25°C) | Observations |

| Hexane | Nonpolar | To be determined | To be determined | |

| Toluene | Nonpolar (Aromatic) | To be determined | To be determined | |

| Dichloromethane | Polar Aprotic | To be determined | To be determined | |

| Diethyl Ether | Polar Aprotic | To be determined | To be determined | |

| Ethyl Acetate | Polar Aprotic | To be determined | To be determined | |

| Acetone | Polar Aprotic | To be determined | To be determined | |

| Acetonitrile | Polar Aprotic | To be determined | To be determined | |

| Methanol | Polar Protic | To be determined | To be determined | |

| Water | Polar Protic | To be determined | To be determined | Likely insoluble |

Interpreting the Results:

The collected data will provide a clear empirical basis for solvent selection. For instance, a high solubility in dichloromethane would suggest its suitability as a reaction solvent for transformations involving this compound. Conversely, a high solubility in a polar solvent like methanol paired with low solubility in a nonpolar solvent like hexane would suggest that a hexane/methanol mixture could be an effective solvent system for recrystallization.

Conclusion

This guide has established a comprehensive framework for understanding and experimentally determining the solubility of this compound. By grounding the experimental approach in the principles of molecular polarity and intermolecular forces, researchers are equipped to generate the precise solubility data required for informed decision-making in organic synthesis, process development, and formulation. The provided protocols are designed to be robust and reproducible, adhering to sound scientific practice and ensuring the generation of trustworthy data.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 5).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

-

Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (2010, March 22). Retrieved from [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).

-

The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). (2010, January 1). Retrieved from [Link]

- Introduction to IUPAC-NIST Solubilities Database. (2006, March).

-

Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. (n.d.). Retrieved from [Link]

-

(PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)* - ResearchGate. (2025, August 10). Retrieved from [Link]

- Organic halides. (n.d.).

-

2-FLUORO-3-METHYLBENZYL BROMIDE Five Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

-

Properties of Solvents Used in Organic Chemistry. (2020, August 19). Retrieved from [Link]

-

(PDF) Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. (2025, August 10). Retrieved from [Link]

-

8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides - Chemistry LibreTexts. (2014, August 7). Retrieved from [Link]

-

2-Fluoro-3-methylbenzyl bromide, 97% 5 g | Request for Quote - Thermo Fisher Scientific. (n.d.). Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. scbt.com [scbt.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]

- 6. 2-FLUORO-3-METHYLBENZYL BROMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Deployment of 2-Fluoro-5-methylbenzyl bromide in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal of reagents available to medicinal chemists, halogenated organic compounds, particularly those containing fluorine, have garnered significant attention for their ability to modulate a range of pharmacological properties. This technical guide provides an in-depth exploration of 2-Fluoro-5-methylbenzyl bromide, a versatile reagent poised for strategic application in the synthesis of novel therapeutic agents. We will dissect the unique contributions of its constituent moieties—the reactive benzyl bromide, the electron-withdrawing fluorine atom, and the lipophilic methyl group—to the overall profile of a drug candidate. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility, potential applications, and the underlying principles of its role in rational drug design.

Introduction: The Rationale for Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule without a significant steric footprint, as its van der Waals radius is comparable to that of hydrogen.[5] Judicious placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][5] This can block sites of metabolic oxidation, prolonging the half-life of a drug.[2][3]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve bioavailability by influencing membrane permeability.[3] It can also alter a molecule's lipophilicity, a critical parameter for absorption, distribution, metabolism, and excretion (ADME).[6][7]

-

Improved Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.[3][4][8]

This compound (C₈H₈BrF, MW: 203.05) is a reagent that strategically combines these benefits with a reactive handle for synthetic elaboration.[9]

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is primarily dictated by the benzylic bromide, a potent electrophile susceptible to nucleophilic substitution (SN2) reactions. The presence of the fluorine and methyl groups on the aromatic ring subtly modulates this reactivity and provides a unique structural motif for interaction with biological targets.

| Property | Value/Description | Source |

| CAS Number | 886500-09-0 | [9] |

| Molecular Formula | C₈H₈BrF | [9] |

| Molecular Weight | 203.05 g/mol | [9] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Reactivity | Highly reactive electrophile, lachrymatory |

The logical relationship for the utility of this reagent can be visualized as follows:

Caption: Core attributes of this compound.

Synthetic Pathways and Methodologies

Synthesis of this compound

The most probable synthetic route to this compound involves the radical bromination of 2-fluoro-5-methyltoluene. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source.

Experimental Protocol: Radical Bromination of 2-Fluoro-5-methyltoluene

-

Reaction Setup: To a solution of 2-fluoro-5-methyltoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Initiation: Heat the reaction mixture to reflux (or irradiate with a UV lamp) to initiate the radical chain reaction.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Synthesis of this compound.

Applications in Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions with a wide range of nucleophiles, allowing for the introduction of the 2-fluoro-5-methylbenzyl moiety into various molecular scaffolds.

Common Nucleophiles and Resulting Linkages:

| Nucleophile | Functional Group | Resulting Linkage |

| Alcohols (ROH) | Hydroxyl | Ether (R-O-CH₂-Ar) |

| Phenols (Ar'OH) | Phenolic Hydroxyl | Aryl Ether (Ar'-O-CH₂-Ar) |

| Carboxylic Acids (RCOOH) | Carboxyl | Ester (R-COO-CH₂-Ar) |

| Amines (RNH₂) | Primary Amine | Secondary Amine (R-NH-CH₂-Ar) |

| Thiols (RSH) | Thiol | Thioether (R-S-CH₂-Ar) |

| Azides (N₃⁻) | Azide | Benzyl Azide |

Experimental Protocol: O-Alkylation of a Phenol

-

Deprotonation: To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide.

-

Alkylation: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor by TLC until the reaction is complete.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired ether.

Strategic Value in Medicinal Chemistry: Structure-Activity Relationship (SAR) Insights

The true potential of this compound lies in its ability to fine-tune the properties of a lead compound. The specific substitution pattern—fluorine at position 2 and methyl at position 5—offers a unique combination of effects.

The Role of the 2-Fluoro Substituent

-

Metabolic Blocking: The ortho-fluoro group can act as a metabolic shield, preventing aromatic hydroxylation at the adjacent carbon, a common metabolic pathway.[2]

-

Conformational Control: The fluorine atom can influence the preferred conformation of the benzyl group through steric and electronic effects, which can be crucial for optimal binding to a protein target.

-

pKa Modulation: The inductive effect of the fluorine can lower the pKa of nearby functionalities, potentially improving oral absorption and cell permeability.[2][3]

The Role of the 5-Methyl Substituent

-

Lipophilicity Enhancement: The meta-methyl group increases the lipophilicity of the moiety, which can enhance membrane permeability and binding to hydrophobic pockets in a protein target.

-

van der Waals Interactions: The methyl group can engage in favorable van der Waals interactions within a receptor's binding site, contributing to increased affinity.

The interplay of these substituents allows for a nuanced approach to lead optimization.

Caption: Workflow for lead optimization using the title reagent.

Case Study: Hypothetical Application in Kinase Inhibitor Design

Many kinase inhibitors feature a substituted benzyl group that occupies the solvent-exposed region of the ATP-binding site. Let's consider a hypothetical scenario where a lead compound shows good potency but suffers from poor metabolic stability due to oxidation of the benzyl ring.

Strategy: Replace the unsubstituted benzyl group with a 2-fluoro-5-methylbenzyl group.

Expected Outcomes:

-

Improved Metabolic Stability: The 2-fluoro group is expected to block hydroxylation, leading to a longer in vivo half-life.

-

Maintained or Enhanced Potency: The 5-methyl group can form favorable hydrophobic interactions with a nearby pocket, potentially increasing binding affinity. The 2-fluoro group may also form a hydrogen bond with a backbone amide.

-

Favorable ADME Profile: The overall change in lipophilicity and electronic properties could lead to improved oral bioavailability.

This strategic modification, enabled by the use of this compound, exemplifies the power of this reagent in addressing common challenges in drug development.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive benzylic bromide with strategically placed fluoro and methyl substituents provides a powerful tool for lead optimization. By leveraging its ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity, researchers can accelerate the development of novel therapeutics with improved pharmacological profiles. As the demand for more effective and safer drugs continues to grow, the rational application of such precisely functionalized reagents will remain a cornerstone of successful drug discovery programs.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.

- Zimmer, M. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. CHIMIA International Journal for Chemistry, 69(4), 188-192.

- Linclau, B., & Schuler, M. (2013). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 8(4), 393-396.

- Huang, W., Wan, X., & Shen, Q. (2020). Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Letters, 22(11), 4327-4332.

- Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). On the synthesis of benzyl bromides: a convenient continuous-flow protocol for the benzylic bromination of methyl-substituted arenes. The Journal of Organic Chemistry, 79(1), 223-229.

- Inoue, M., & Yamashita, M. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19485-19490.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]

- Inoue, M., & Yamashita, M. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19485-19490.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Berger, R., Ralko, A., & Dannenberg, J. J. (2006). Structure−Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Carbonic Anhydrase II. The Journal of Physical Chemistry B, 110(39), 19631-19635.

- Inoue, M., & Yamashita, M. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19485-19490.

- Inoue, M., & Yamashita, M. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19485-19490.

- Inoue, M., & Yamashita, M. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19485-19490.

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(7), 635-647.

- Magata, Y., Temma, T., Iida, Y., Konishi, J., & Saji, H. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 255-261.

- Inoue, M., & Yamashita, M. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19485-19490.

- Huang, W., Wan, X., & Shen, Q. (2020). Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Letters, 22(11), 4327-4332.

- Huang, W., Wan, X., & Shen, Q. (2020). Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Letters, 22(11), 4327-4332.

- Meher, M. K., & Ghorai, P. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

- Meher, M. K., & Ghorai, P. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(8), 1162.

- Knochel, P., & Krasovskiy, A. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(18), 4025-4028.

- Elie, C. R., Hébert, A., Charbonneau, M., & Schmitzer, A. R. (2018). Scheme 1. : Synthesis of (4-Phenylethynyl)benzyl bromide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

- Inoue, M., & Yamashita, M. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19485-19490.

- Various Authors. (n.d.). Some medicinally active fluorinated heterocycles and their...

- Meher, M. K., & Ghorai, P. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28(1), 1-1.

-

Oakwood Chemical. (n.d.). 5-Fluoro-2-methylbenzyl bromide. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. nbinno.com [nbinno.com]

- 8. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Unlocking Novel Bioactive Scaffolds: A Technical Guide to the Strategic Application of 2-Fluoro-5-methylbenzyl bromide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. This in-depth technical guide focuses on the utility of a versatile fluorinated building block, 2-Fluoro-5-methylbenzyl bromide , in the discovery of novel bioactive compounds. We will explore the chemical rationale behind its application, from its unique reactivity to the advantageous physicochemical properties it imparts to target molecules. This guide provides detailed, field-proven protocols for key synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Through illustrative case studies and structured data, we aim to equip researchers with the practical knowledge to effectively leverage this reagent in their drug discovery programs.

The Strategic Advantage of the 2-Fluoro-5-methylbenzyl Moiety in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance metabolic stability by preventing oxidative metabolism at the site of fluorination.[3] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, such as hydrogen bonding.[4]

The 2-fluoro-5-methylbenzyl moiety offers a unique combination of these benefits. The fluorine atom at the 2-position can modulate the electronic properties of the aromatic ring and participate in favorable interactions with protein targets. The methyl group at the 5-position provides a subtle lipophilic handle that can be exploited to fine-tune solubility and cell permeability. This strategic substitution pattern makes this compound a valuable starting material for the synthesis of a diverse array of potential therapeutic agents.

Synthetic Utility and Key Reactions of this compound

This compound is a versatile electrophile that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily centered on the benzylic carbon, which is activated towards nucleophilic attack by the electron-withdrawing fluorine atom and the good leaving group ability of the bromide.

Nucleophilic Substitution Reactions: Building Core Scaffolds

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and a primary method for incorporating the 2-fluoro-5-methylbenzyl group into a target molecule.[5][6] This reaction class is particularly useful for the synthesis of ethers, amines, and thioethers, which are common functionalities in bioactive compounds.

Caption: General workflow for nucleophilic substitution reactions.

Detailed Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine using this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the primary amine and potassium carbonate.

-

Add anhydrous DMF to dissolve the solids.

-

Slowly add a solution of this compound in DMF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Self-Validation: The success of the reaction can be confirmed by comparing the TLC of the reaction mixture with the starting materials. The appearance of a new, less polar spot indicates product formation. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors.[7][8] this compound can be utilized in several types of these reactions, most notably the Sonogashira coupling.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in the synthesis of many bioactive compounds.

Sources

- 1. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Methodological & Application

Application Note: Protocols for Nucleophilic Substitution Reactions with 2-Fluoro-5-methylbenzyl bromide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 2-Fluoro-5-methylbenzyl bromide is a key electrophilic building block in organic synthesis, valued for its application in the construction of complex molecules for pharmaceutical and materials science research.[1] Its distinct substitution pattern on the aromatic ring—a moderately electron-withdrawing fluorine and an electron-donating methyl group—provides a unique electronic environment that influences its reactivity. This document provides a comprehensive guide to performing nucleophilic substitution reactions with this versatile reagent. It covers essential mechanistic considerations, detailed safety and handling protocols, and robust, step-by-step procedures for reactions with common O-, N-, S-, and C-based nucleophiles. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.

Mechanistic & Strategic Considerations

Nucleophilic substitution at the benzylic position of this compound is a powerful method for C-O, C-N, C-S, and C-C bond formation. The reaction proceeds primarily through an SN2 mechanism, although an SN1 pathway can be competitive under specific conditions.

SN2 Pathway (Favored): The primary mechanism for this unhindered benzylic bromide is the bimolecular nucleophilic substitution (SN2) pathway. This pathway is favored by:

-

Strong, anionic nucleophiles: (e.g., RS⁻, CN⁻, N₃⁻).

-

Polar aprotic solvents: (e.g., Acetone, DMF, Acetonitrile), which solvate the counter-ion but not the nucleophile, enhancing its reactivity.

-

Moderate temperatures: To provide sufficient activation energy without promoting elimination or SN1 side reactions.

SN1 Pathway (Possible): A unimolecular (SN1) pathway, proceeding through a benzylic carbocation intermediate, can occur, particularly with:

-

Weak, neutral nucleophiles: (e.g., H₂O, ROH).

-

Polar protic solvents: (e.g., Ethanol, water), which can stabilize the carbocation intermediate.

-

Lewis acid catalysis: To facilitate the departure of the bromide leaving group.

The electronic nature of the aromatic ring is critical. The para-fluoro substituent is electron-withdrawing via induction, which can slightly destabilize a potential carbocation intermediate, thus disfavoring the SN1 pathway. Conversely, the meta-methyl group is weakly electron-donating, offering minor stabilization. In most standard synthetic conditions, the SN2 mechanism will dominate.

Figure 1. Competing SN1 and SN2 reaction pathways.

Critical Safety & Handling Protocols

Benzyl bromides are hazardous reagents that demand strict safety protocols. Analogous compounds are classified as corrosive, lachrymatory (tear-inducing), and capable of causing severe skin and eye damage.[2][3][4]

-

Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][5] An eyewash station and safety shower must be readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Handling:

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek urgent medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek urgent medical attention.[2][3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

-

General Experimental Workflow

The following workflow provides a general framework for the protocols detailed in Section 4. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed.

Figure 2. General workflow for nucleophilic substitution.

Specific Application Protocols

The following protocols are standardized for a 5 mmol scale reaction. Adjustments may be necessary based on the specific nucleophile used.

Protocol 4.1: O-Alkylation with 4-Methoxyphenol

This protocol describes the formation of an ether linkage via a Williamson ether synthesis.

-

Reagents:

-

This compound (1.02 g, 5.0 mmol, 1.0 eq.)

-

4-Methoxyphenol (0.68 g, 5.5 mmol, 1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (1.04 g, 7.5 mmol, 1.5 eq.)

-

Acetone (25 mL)

-

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol and potassium carbonate.

-

Add 25 mL of acetone and stir the suspension vigorously for 10 minutes at room temperature.

-

Add this compound to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 56°C).

-

Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the benzyl bromide is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography on silica gel to obtain the desired ether.

-

Protocol 4.2: N-Alkylation with Morpholine